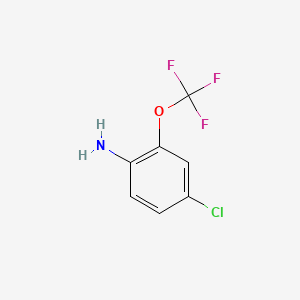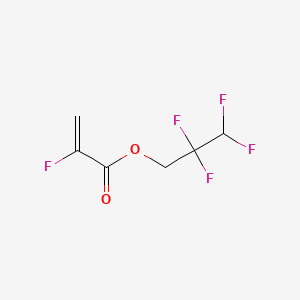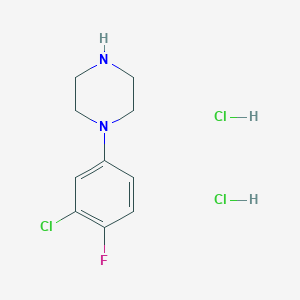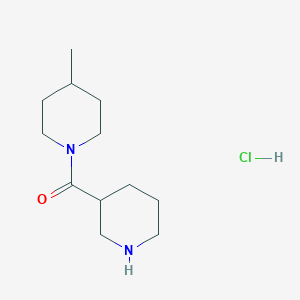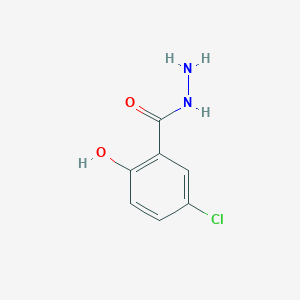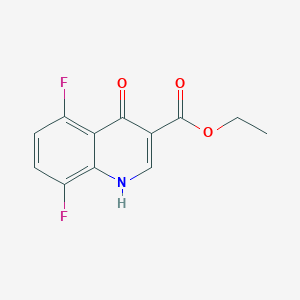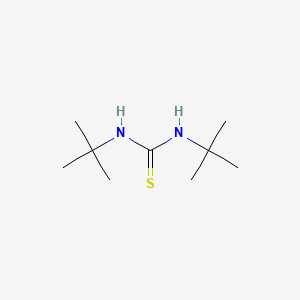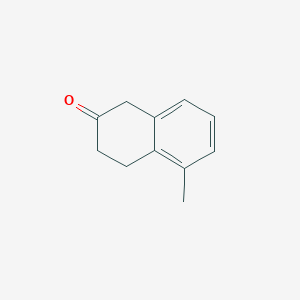
5-甲基-2-四氢萘酮
描述
5-Methyl-2-tetralone: is an organic compound with the molecular formula C11H12O. It is a bicyclic ketone, specifically a derivative of tetralin, which is a hydrogenated form of naphthalene.
科学研究应用
5-Methyl-2-tetralone has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: 5-Methyl-2-tetralone is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body
Mode of Action
It’s known that similar compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 5-Methyl-2-tetralone may also undergo similar reactions. The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, such as the formation of oximes and hydrazones . These reactions can have downstream effects on various biochemical pathways.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Result of Action
Similar compounds are known to undergo various chemical reactions, leading to the formation of different products . These products can have various effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methyl-2-tetralone. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and stability . .
生化分析
Biochemical Properties
5-Methyl-2-tetralone plays a significant role in biochemical reactions, particularly in the synthesis of various biologically active compounds. It interacts with several enzymes and proteins, facilitating different biochemical processes. For instance, it is involved in the formation of oximes and hydrazones through reactions with hydroxylamine and hydrazine . These interactions are crucial for the synthesis of various pharmaceuticals and organic compounds.
Cellular Effects
5-Methyl-2-tetralone has notable effects on cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that similar compounds can induce apoptosis in certain cell types, suggesting that 5-Methyl-2-tetralone may have similar effects . It can also modulate cellular responses by interacting with specific receptors and enzymes within the cell.
Molecular Mechanism
At the molecular level, 5-Methyl-2-tetralone exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it can form stable complexes with certain enzymes, altering their activity and leading to changes in gene expression . These molecular interactions are essential for understanding the compound’s role in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-2-tetralone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that similar compounds can degrade over time, leading to changes in their biochemical activity . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 5-Methyl-2-tetralone vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects are important for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
5-Methyl-2-tetralone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels within the cell. For instance, it may participate in oxidation-reduction reactions, contributing to the synthesis and degradation of other organic compounds . These metabolic interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Methyl-2-tetralone is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 5-Methyl-2-tetralone can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria or endoplasmic reticulum, where it can interact with specific enzymes and proteins . These localization patterns are important for understanding the compound’s biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: 5-Methyl-2-tetralone can be synthesized through several methods. One common approach involves the cyclization of 4-methylphenylbutanoic acid using polyphosphoric acid or methanesulfonic acid as catalysts. Another method includes the reduction of 5-methyl-2-naphthol using sodium borohydride in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of 5-Methyl-2-tetralone typically involves the catalytic hydrogenation of 5-methyl-2-naphthol. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 5-Methyl-2-tetralone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methyl-2-tetralone-1,4-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 5-methyl-2-tetralol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5-Methyl-2-tetralone-1,4-dione.
Reduction: 5-Methyl-2-tetralol.
Substitution: Various halogenated derivatives depending on the substituent used.
相似化合物的比较
2-Tetralone: A ketone derivative of tetralin, similar in structure but lacking the methyl group at the 5-position.
1-Tetralone: Another isomer of tetralone with the ketone group at the 1-position.
5-Methoxy-2-tetralone: A derivative with a methoxy group at the 5-position instead of a methyl group.
Uniqueness: 5-Methyl-2-tetralone is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and biological activity.
属性
IUPAC Name |
5-methyl-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-4H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBHQRSVUQBOMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)CC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399872 | |
| Record name | 5-Methyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4242-15-3 | |
| Record name | 5-Methyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


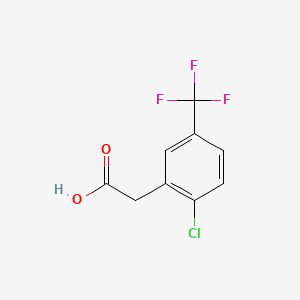
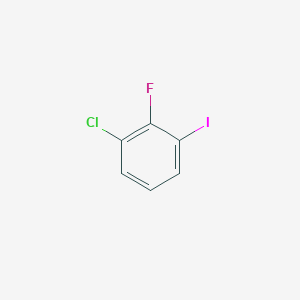



![(R)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B1587041.png)
